molecular formula C14H21NO3 B14601038 4-N,N-Bis(2-hydroxyethyl)aminobutyrophenone CAS No. 59486-24-7

4-N,N-Bis(2-hydroxyethyl)aminobutyrophenone

Cat. No.: B14601038
CAS No.: 59486-24-7
M. Wt: 251.32 g/mol
InChI Key: UTBJDLRJDZIZIF-UHFFFAOYSA-N
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Description

4-N,N-Bis(2-hydroxyethyl)aminobutyrophenone is an organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound is characterized by the presence of a butyrophenone backbone substituted with a bis(2-hydroxyethyl)amino group. It is achiral and does not exhibit optical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,N-Bis(2-hydroxyethyl)aminobutyrophenone typically involves the reaction of 4-aminobutyrophenone with ethylene oxide under controlled conditions. The reaction proceeds as follows:

    Starting Materials: 4-aminobutyrophenone and ethylene oxide.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.

    Procedure: Ethylene oxide is added dropwise to a solution of 4-aminobutyrophenone in the solvent. The mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-N,N-Bis(2-hydroxyethyl)aminobutyrophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the butyrophenone backbone can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-N,N-Bis(2-hydroxyethyl)aminobutyrophenone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-N,N-Bis(2-hydroxyethyl)aminobutyrophenone involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-N,N-Bis(2-hydroxyethyl)amino benzaldehyde: Similar structure but with an aldehyde group instead of a ketone.

    4-N,N-Bis(2-hydroxyethyl)aminoacetophenone: Similar structure but with an acetophenone backbone.

Uniqueness

4-N,N-Bis(2-hydroxyethyl)aminobutyrophenone is unique due to its butyrophenone backbone, which imparts distinct chemical and physical properties

Properties

CAS No.

59486-24-7

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-[4-[bis(2-hydroxyethyl)amino]phenyl]butan-1-one

InChI

InChI=1S/C14H21NO3/c1-2-3-14(18)12-4-6-13(7-5-12)15(8-10-16)9-11-17/h4-7,16-17H,2-3,8-11H2,1H3

InChI Key

UTBJDLRJDZIZIF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)N(CCO)CCO

Origin of Product

United States

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